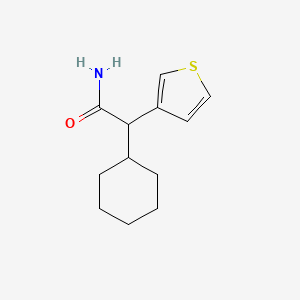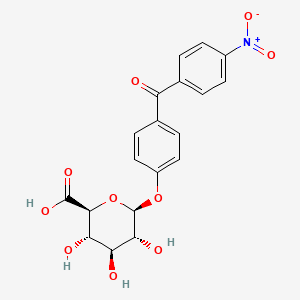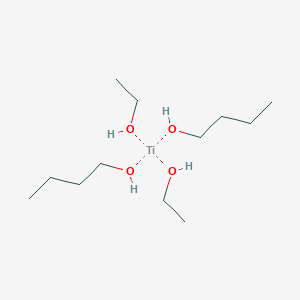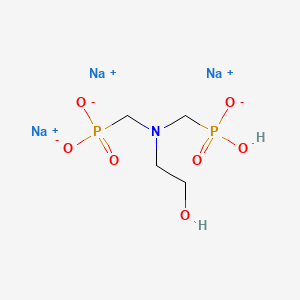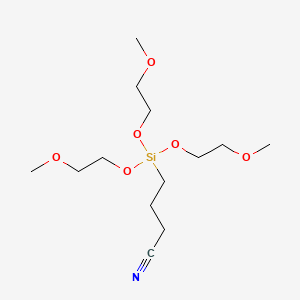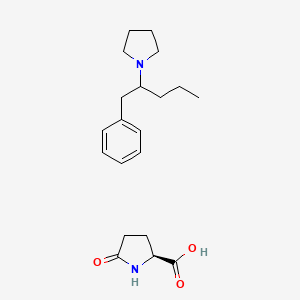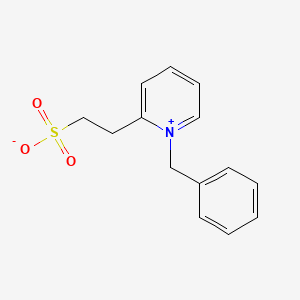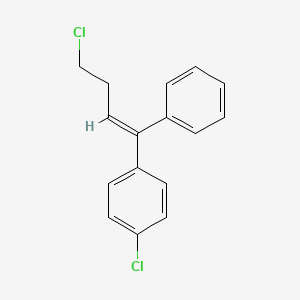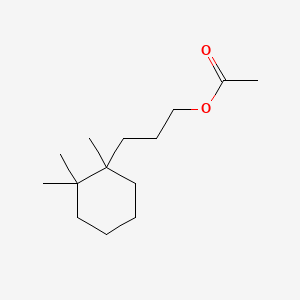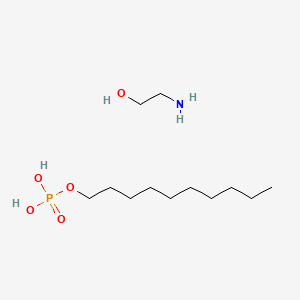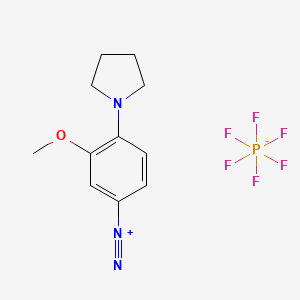![molecular formula C23H26N2 B12671404 N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine CAS No. 86579-36-4](/img/structure/B12671404.png)
N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine is an organic compound with a complex structure
Métodos De Preparación
The synthesis of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine typically involves the reaction of 4-(1,1-dimethylpropyl)phenylamine with phenylbenzene-1,4-diamine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or nitro groups can be introduced into the aromatic ring
Aplicaciones Científicas De Investigación
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine can be compared with similar compounds such as:
4-(1,1-Dimethylpropyl)phenol: Known for its use in the production of antioxidants and stabilizers.
Phenol, 4-(1,1-dimethylpropyl)-: Used in the synthesis of various organic compounds and as a precursor in chemical reactions
These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine.
Propiedades
Número CAS |
86579-36-4 |
|---|---|
Fórmula molecular |
C23H26N2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3 |
Clave InChI |
RYHCBSRDOLORRF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



